Ametantrone
Overview
Description
Ametantrone, also known as 1,4-bis[2-[(2-hydroxyethyl)amino]ethylamino]-9,10-anthracenedione, is an anthracenedione derivative. It is a synthetic compound with notable applications in the field of oncology due to its antitumor properties. This compound is structurally related to mitoxantrone, another anthracenedione derivative, but lacks the hydroxyl groups on the ring adjacent to the quinone moiety .
Mechanism of Action
Target of Action
Ametantrone is an anticancer drug candidate that primarily targets DNA . It is a topoisomerase II inhibitor of the anthrapyrazole family . This means that this compound’s primary targets are the topoisomerase II enzymes, which play a crucial role in DNA replication and transcription .
Mode of Action
This compound interacts with its targets, the topoisomerase II enzymes, by intercalating with DNA . This interaction results in the induction of interstrand DNA cross-links in tumor cells . These cross-links are observed only in cellular systems, suggesting that the metabolism of this compound is a necessary step leading to DNA cross-linking .
Biochemical Pathways
The interaction of this compound with topoisomerase II enzymes affects the biochemical pathways involved in DNA replication and transcription . By inducing interstrand cross-links in DNA, this compound disrupts the normal functioning of these pathways, leading to the inhibition of tumor cell growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA synthesis and repair . By inducing interstrand cross-links in DNA, this compound inhibits DNA replication and transcription, leading to the death of tumor cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, the metabolism of this compound, which is necessary for its action, occurs within the cellular environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ametantrone involves a convergent synthetic pathway. The key steps include double nucleophilic substitution performed on the this compound core, followed by “double-site” 1,3-dipolar cycloaddition, which affords the 1,4-disubstituted triazole linker almost quantitatively . The synthetic route is designed to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but optimized for efficiency and cost-effectiveness. The process includes rigorous purification steps to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions: Ametantrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, which may alter its pharmacological properties.
Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the aminoalkyl side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
Ametantrone has a wide range of scientific research applications, including:
Medicine: Primarily used in oncology for its antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Comparison with Similar Compounds
Uniqueness of this compound: this compound is unique in its structural simplicity compared to mitoxantrone, lacking the hydroxyl groups on the anthracenedione ring. This structural difference influences its pharmacological profile, making it a valuable compound for specific therapeutic applications .
Biological Activity
Ametantrone, a derivative of anthracenedione, is primarily recognized for its potential in cancer therapy. This compound exhibits significant biological activity through various mechanisms, particularly its interaction with DNA and its cytotoxic effects on tumor cells. This article explores the biological activity of this compound, highlighting its pharmacokinetics, mechanisms of action, case studies, and relevant research findings.
This compound's biological activity is largely attributed to its ability to induce DNA interstrand cross-links. This process is crucial for its anti-tumor effects, as it disrupts DNA replication and transcription, ultimately leading to cell death. The following key points summarize the mechanism:
- DNA Intercalation : this compound intercalates into DNA, which stabilizes the drug-DNA complex and inhibits topoisomerase II activity. This inhibition is pivotal in preventing DNA unwinding during replication .
- Metabolic Activation : this compound requires metabolic activation for effective DNA binding and cross-linking. Studies indicate that metabolic enzymes convert this compound into reactive intermediates that can covalently bind to DNA .
- Cytotoxicity : The compound exhibits cytotoxic properties against various cancer cell lines, including breast and ovarian cancers, by inducing apoptosis through DNA damage .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical studies:
- Half-Life : The mean terminal half-life of this compound is approximately 25 hours, indicating prolonged exposure in the systemic circulation .
- Plasma Clearance : The estimated total-body plasma clearance is about 25.9 L/h/m², with a large volume of distribution averaging 568 L/m² .
- Excretion : this compound is primarily eliminated through metabolic pathways rather than renal excretion, with only about 5.7% excreted unchanged in urine over 48 hours .
Case Studies and Clinical Trials
Several clinical studies have assessed the efficacy of this compound in treating different malignancies:
- Phase II Study : In a study involving patients with various cancers, a reduction in tumor colony-forming units was observed in 50% or more of cases for specific types such as breast and ovarian cancers .
- Combination Therapies : this compound has been evaluated in combination with other chemotherapeutic agents to enhance its cytotoxic effects and overcome resistance mechanisms in tumor cells .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
- DNA Cross-Linking Studies : Research demonstrated that this compound induces interstrand cross-links specifically in cellular systems, emphasizing the importance of metabolic activation for this process .
- Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) of anthracenediones have highlighted the significance of the alkyldiamine moiety in enhancing biological activity and DNA cross-linking capability .
Summary Table of Key Findings
Aspect | Details |
---|---|
Chemical Class | Anthracenedione |
Mechanism of Action | DNA intercalation and cross-linking |
Mean Half-Life | 25 hours |
Plasma Clearance | 25.9 L/h/m² |
Excretion (unchanged) | 5.7% over 48 hours |
Efficacy (Phase II) | Significant reduction in tumor colony units |
Properties
IUPAC Name |
1,4-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4/c27-13-11-23-7-9-25-17-5-6-18(26-10-8-24-12-14-28)20-19(17)21(29)15-3-1-2-4-16(15)22(20)30/h1-6,23-28H,7-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSXKJJVBXWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCNCCO)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
70711-40-9 (diacetate salt) | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60215153 | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64862-96-0 | |
Record name | Ametantrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64862-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ametantrone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064862960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ametantrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ametantrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMETANTRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNT6041ST1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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